

An In-depth Technical Guide to the Potential Molecular Targets of Phlomiside F

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Compound of Interest

Compound Name: *Ikariside F*

Cat. No.: *B1139304*

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A Note on Nomenclature: Scientific literature provides extensive data on "Phlomiside F," a compound with significant anti-inflammatory properties. It is possible that "**Ikariside F**" may be a less common name for this compound or a related molecule, as searches for "**Ikariside F**" consistently yield results for "Phlomiside F." This guide focuses on the molecular targets and mechanisms of Phlomiside F based on available scientific research.

Introduction

Phlomiside F is a natural compound isolated from *Phlomis younghusbandii* Mukerjee, a plant used in traditional medicine.[1][2][3] Research has primarily focused on its potent anti-inflammatory and anti-arthritic properties.[3][4][5] This technical guide provides a comprehensive overview of the identified molecular targets of Phlomiside F, the signaling pathways it modulates, and the experimental methodologies used to elucidate these findings. The information is intended for researchers, scientists, and professionals in drug development.

Identified Molecular Targets and Signaling Pathways

Phlomiside F exerts its anti-inflammatory effects primarily by inhibiting the NF- κ B (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2] These pathways are critical regulators of the inflammatory response, and their inhibition leads to a downstream reduction in pro-inflammatory mediators.

Key Molecular Targets:

- NF- κ B Pathway:
 - Nuclear Factor-kappa B p65 subunit (p65): Phlomiside F significantly decreases the levels of nuclear p65.[\[1\]](#)[\[2\]](#)
 - Inhibitor of NF- κ B (I κ B): It up-regulates the expression of cytosolic I κ B.[\[1\]](#)[\[2\]](#)
- MAPK Pathway:
 - p38 Mitogen-Activated Protein Kinase (p38): Phlomiside F reduces the levels of both total and phosphorylated p38.[\[1\]](#)[\[2\]](#)
 - Extracellular signal-regulated kinase (ERK1/2): The compound decreases the expression of phosphorylated ERK1/2.[\[1\]](#)[\[2\]](#)
 - c-Jun N-terminal Kinase (JNK): It lowers the levels of total and phosphorylated JNK.[\[1\]](#)[\[2\]](#)
- Inflammatory Enzymes and Cytokines:
 - Inducible Nitric Oxide Synthase (iNOS): Expression is decreased by Phlomiside F treatment.[\[1\]](#)[\[2\]](#)
 - Cyclooxygenase-2 (COX-2): Expression is significantly reduced.[\[1\]](#)[\[2\]](#)
 - Tumor Necrosis Factor-alpha (TNF- α): Release is inhibited.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Interleukin-6 (IL-6): Release is inhibited.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Interleukin-1beta (IL-1 β): Release is inhibited.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Interleukin-10 (IL-10): This anti-inflammatory cytokine is up-regulated.[\[3\]](#)
 - 5-Lipoxygenase (5-LOX): Expression is inhibited.[\[3\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies on Phlomiside F.

Table 1: In Vivo Anti-Inflammatory and Anti-Arthritic Effects of Phlomiside F

Experimental Model	Species	Treatment	Dosage	Observed Effect	Reference
Carrageenan-induced paw edema	Rat	Oral administration	5, 10, 20 mg/kg	Significant decrease in paw edema at 0.5, 1, 2, and 4 hours.	[3]
Dimethylbenzene-induced ear edema	Mouse	Oral administration	Not specified	Significant decrease in ear edema.	[1][2]
Acetic acid-induced vascular permeability	Mouse	Oral administration	Not specified	Reduction in vascular permeability.	[1][2]
Cotton pellet granuloma	Rat	Oral administration	Not specified	Reduction in granuloma weight.	[1][2]
Complete Freund's Adjuvant (CFA)-induced arthritis	Rat	Oral administration	5, 10, 20 mg/kg/day for 28 days	Reversed weight loss, reduced paw swelling, and lowered arthritis scores.	[3][5]

Table 2: In Vitro Effects of Phlomiside F on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Target Mediator	Assay	Result	Reference
TNF- α	ELISA	Significant decrease in release.	[1][2]
IL-6	ELISA	Significant decrease in release.	[1][2]
IL-1 β	ELISA	Significant decrease in release.	[1][2]
iNOS	qRT-PCR, Western Blot	Significant decrease in expression.	[1][2]
COX-2	qRT-PCR, Western Blot	Significant decrease in expression.	[1][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

1. Carrageenan-Induced Rat Paw Edema[3]

- Animals: Male Wistar rats (150-200 g).
- Procedure:
 - Rats are fasted for 12 hours prior to the experiment with free access to water.
 - Phlomiside F (5, 10, and 20 mg/kg) or a control vehicle is administered orally.
 - After 30 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
 - Paw volume is measured at 0, 0.5, 1, 2, and 4 hours post-carrageenan injection using a plethysmometer.
 - The percentage of edema inhibition is calculated.

2. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages[1][2]

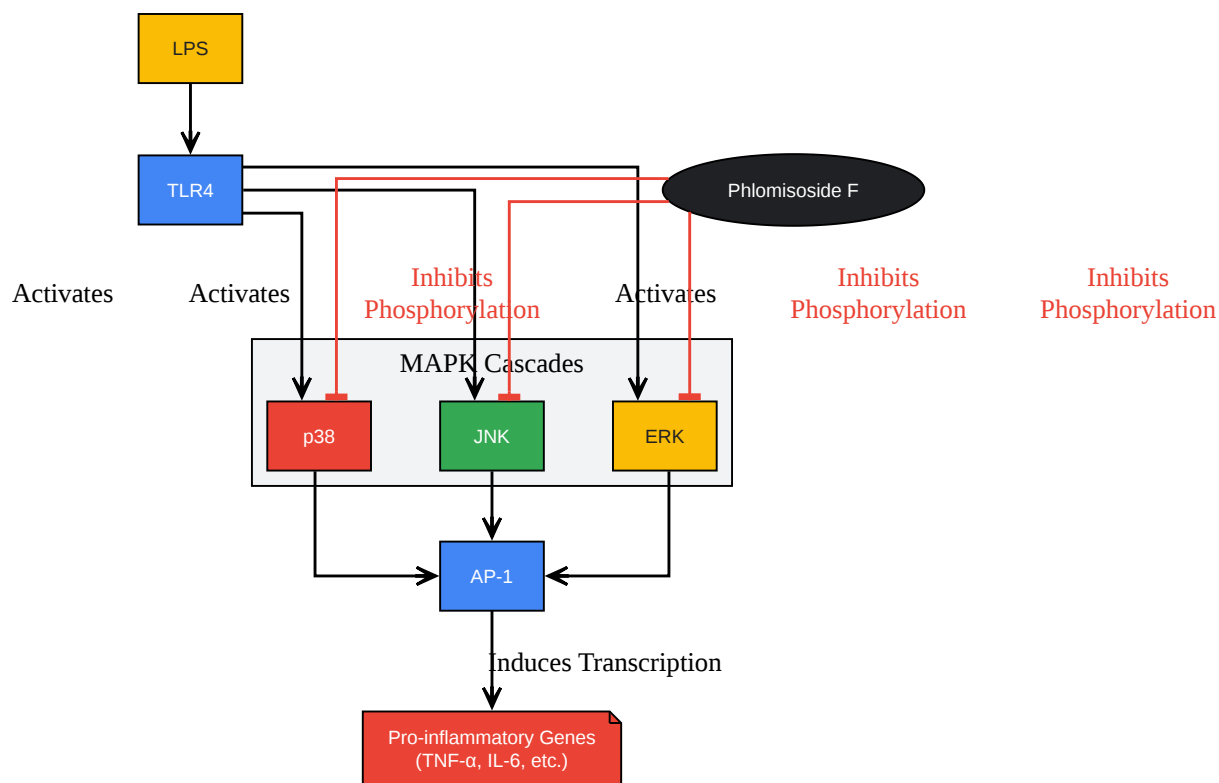
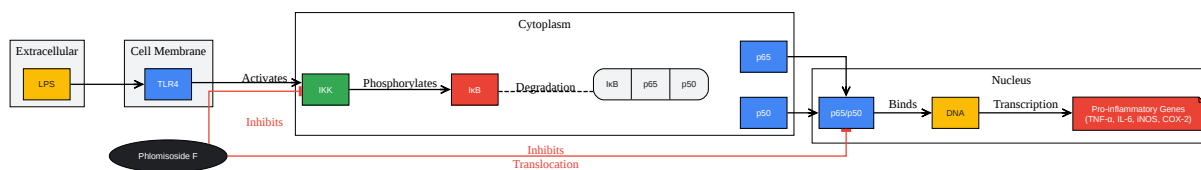
- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Procedure for Cytokine Measurement (ELISA):
 - Cells are seeded in 96-well plates and allowed to adhere.
 - Cells are pre-treated with various concentrations of Phlomiside F for 1 hour.
 - LPS (1 µg/mL) is added to stimulate the cells for 24 hours.
 - The supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.
- Procedure for Protein Expression (Western Blot):
 - Cells are seeded in 6-well plates.
 - Following pre-treatment with Phlomiside F and stimulation with LPS, total protein is extracted from the cells.
 - Nuclear and cytosolic proteins are separated for NF-κB pathway analysis.
 - Protein concentration is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p65, IκB, p38, p-p38, ERK1/2, p-ERK1/2, JNK, and p-JNK.
 - After washing, the membrane is incubated with a secondary antibody.
 - Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

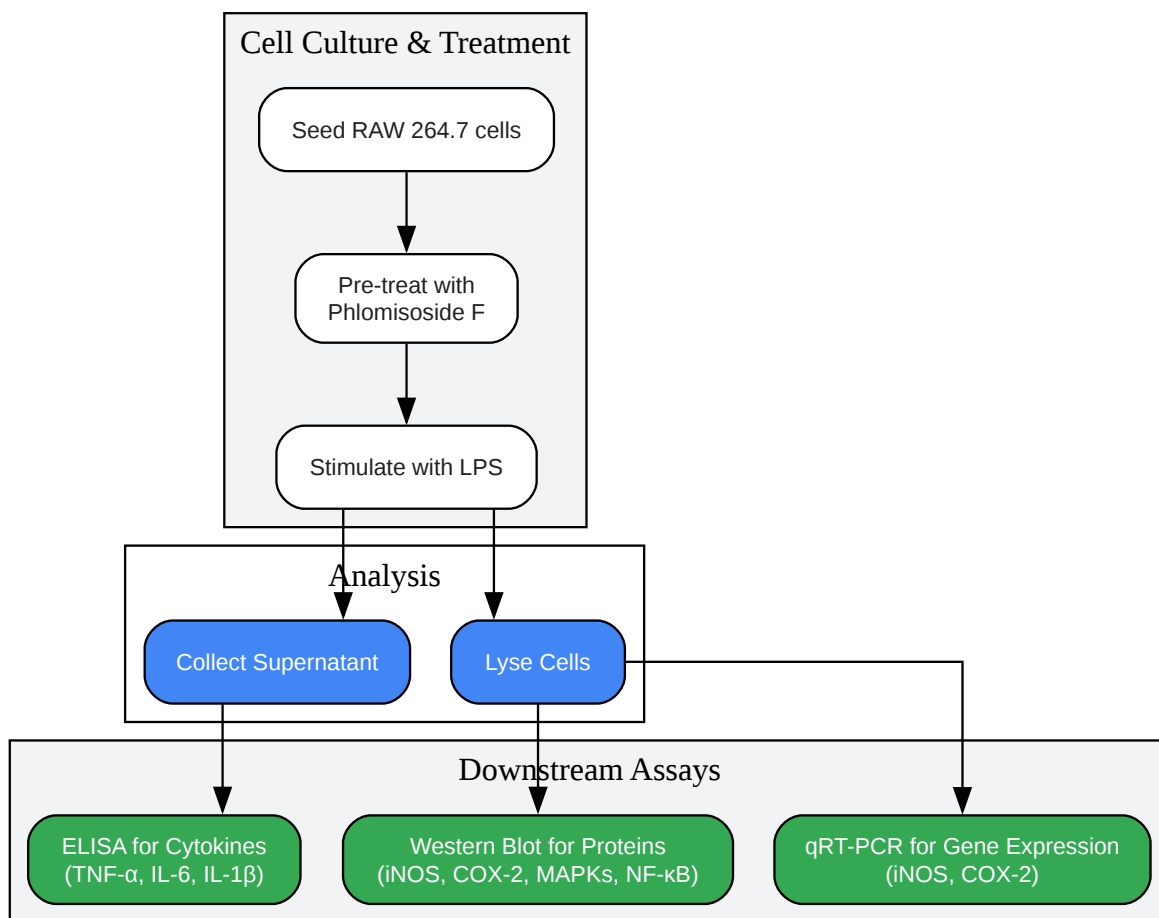
3. Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats^{[3][4][5]}

- Animals: Male Wistar rats.
- Procedure:
 - On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the right hind paw.
 - From day 1 to day 28, rats are treated orally with Phlomisioside F (5, 10, and 20 mg/kg/day).
 - Body weight, paw volume, and arthritis scores are monitored regularly.
 - At the end of the experiment, blood is collected for cytokine analysis (TNF- α , IL-1 β , IL-6, IL-10) by ELISA.
 - Paw tissues can be collected for Western blot analysis of COX-2 and 5-LOX expression.

Visualizations

Diagram 1: Phlomisioside F Inhibition of the NF- κ B Signaling Pathway





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